NEP vs. NEP2 Substrate Discrimination
In a direct head-to-head comparison using HEK293 cells stably expressing mouse NEP2 versus NEP, the substrate Suc-Ala-Ala-Phe-AMC was cleaved by both NEP2 and NEP, whereas DAGNPG (Dansyl-D-Ala-Gly-p-nitro-Phe-Gly) was cleaved exclusively by NEP and showed no detectable hydrolysis by NEP2 [1]. This differential cleavage profile establishes DAGNPG as a discriminatory substrate capable of distinguishing NEP activity from NEP2 activity in mixed or comparative enzyme preparations, a property not shared by the AMC-based comparator [1].
| Evidence Dimension | Enzymatic cleavage by NEP vs. NEP2 isoforms |
|---|---|
| Target Compound Data | Cleaved by NEP; not cleaved by NEP2 |
| Comparator Or Baseline | Suc-Ala-Ala-Phe-AMC: cleaved by both NEP and NEP2 |
| Quantified Difference | Qualitative difference: DAGNPG exhibits NEP-exclusive cleavage, whereas comparator is cleaved by both isoforms |
| Conditions | HEK293 cells stably expressing mouse NEP2 vs. NEP; fluorogenic substrate assay |
Why This Matters
For researchers studying NEP-specific biology or screening NEP-selective inhibitors in systems where NEP2 may be co-expressed, DAGNPG eliminates isoform cross-reactivity that would confound activity measurements using Suc-Ala-Ala-Phe-AMC.
- [1] Oh-hashi K, Ohkubo K, Shizu K, Fukuda H, Hirata Y, Kiuchi K. Biosynthesis, processing, trafficking, and enzymatic activity of mouse neprilysin 2. Mol Cell Biochem. 2008;313(1-2):103-111. doi:10.1007/s11010-008-9747-z View Source
